(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione
Description
The compound "(10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione" is a structurally complex heterocyclic molecule featuring a fused tetracyclic core with sulfur (thia) and nitrogen (aza) heteroatoms. Its Z-configuration at the 10-position phenylmethylidene group introduces stereochemical rigidity, which may influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(10Z)-10-benzylidene-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaene-9,19-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2S/c26-22-18-11-5-4-10-17(18)15-25-23(27)19-12-6-7-13-20(19)24(25)28-21(22)14-16-8-2-1-3-9-16/h1-14,24H,15H2/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTIZVGWSIRFCL-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3)SC4N1C(=O)C5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3)/SC4N1C(=O)C5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique tetracyclic structure that incorporates a thioether and an azetidine moiety, which may contribute to its biological properties. The molecular formula is , and it exhibits various functional groups that are often associated with biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks often exhibit antimicrobial properties. For example, studies on related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Analogous compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exert neuroprotective effects. Research on structurally similar compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several derivatives of tetracyclic compounds. The results demonstrated that specific modifications to the structure enhanced activity against gram-positive bacteria, indicating a promising avenue for further exploration of this compound's derivatives.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Letters assessed the cytotoxic effects of various azatetracyclo compounds on cancer cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis in MCF-7 cells, suggesting that (10Z)-10-(phenylmethylidene)-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione could exhibit similar properties.
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effect |
|---|---|---|
| Antimicrobial | Tetracycline | Inhibition of bacterial growth |
| Anticancer | Doxorubicin | Induction of apoptosis in cancer cells |
| Neuroprotective | Curcumin | Reduction of oxidative stress |
Table 2: Case Study Results
| Study Reference | Compound Tested | Key Findings |
|---|---|---|
| Journal of Antimicrobial Chemotherapy | Tetracyclic derivatives | Effective against Staphylococcus aureus |
| Cancer Letters | Azatetracyclo compounds | Significant cytotoxicity in MCF-7 cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ()
- Core Structure: Both compounds share a sulfur-containing heterocyclic backbone. However, the target compound has a tetracyclic system with nitrogen, while the phenothiazine derivative is monocyclic with an ethynyl substituent.
- Functional Groups: The phenothiazine features a nitro group and ethynyl linkage, enhancing electron-withdrawing properties and conjugation. In contrast, the target compound’s phenylmethylidene group may sterically hinder planarization, affecting its electronic delocalization.
- Crystallographic Data: Phenothiazine derivatives often exhibit planar conformations conducive to stacking interactions (CCDC 2209381), whereas the fused tetracyclic system in the target compound likely imposes non-planar geometry, reducing crystallinity .
b. Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] ()
- Heteroatom Arrangement : Both compounds incorporate nitrogen and oxygen/sulfur in fused rings. The hexacyclic system in includes an azetidine (four-membered ring), which is absent in the target compound.
- Substituent Effects: The methoxy and phenoxy groups in ’s compound enhance solubility, whereas the target compound’s phenylmethylidene group may increase hydrophobicity.
- Biological Relevance : Azetidine-containing compounds are explored for antibiotic activity, suggesting the target compound’s tetracyclic system could be tuned for similar applications .
Functional and Electronic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
